molecular formula C7H8N2 B2661148 1-Ethyl-3-ethynyl-1H-pyrazole CAS No. 1354706-83-4

1-Ethyl-3-ethynyl-1H-pyrazole

Cat. No.: B2661148
CAS No.: 1354706-83-4
M. Wt: 120.155
InChI Key: FMBLTLLNBRZYJJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-ethynyl-1H-pyrazole (CAS 1354706-83-4) is a high-value chemical intermediate designed for advanced research and development. With the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol, this compound features a pyrazole core substituted with an ethyl group and a reactive ethynyl moiety . The pyrazole scaffold is recognized as a privileged structure in medicinal and agrochemical chemistry, known for its diverse biological activities and presence in numerous approved drugs and active research compounds . Its primary research application lies in its role as a versatile building block for the synthesis of more complex molecules. Recent scientific literature highlights the significant potential of incorporating pyrazole moieties into novel meta-diamide insecticide scaffolds . Such innovations aim to develop compounds with activity against a broader spectrum of pests, including those with sucking mouthparts like Nilaparvata lugens, thereby extending the application of this chemical class . The reactive ethynyl group makes this reagent particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, or cycloaddition processes, enabling researchers to create diverse chemical libraries for biological screening. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic use, therapeutic applications, or personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-ethyl-3-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-5-6-9(4-2)8-7/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBLTLLNBRZYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 3 Ethynyl 1h Pyrazole and Its Derivatives

Classical Pyrazole (B372694) Ring Formation Approaches Adapted for Ethynyl (B1212043) Substitution

The traditional synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound. Adapting these methods for the synthesis of ethynyl-substituted pyrazoles requires the use of specialized precursors where the alkyne functionality is already incorporated.

Cyclocondensation Reactions with Hydrazine Derivatives and Alkyne Precursors

The most fundamental route to the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com To synthesize a 3-ethynylpyrazole, this method requires a 1,3-dicarbonyl compound that bears an ethynyl group. The reaction of ethylhydrazine (B1196685) with an appropriately substituted alkynyl-1,3-dicarbonyl precursor would lead to the formation of 1-Ethyl-3-ethynyl-1H-pyrazole. A significant challenge in this approach can be the regioselectivity, as using an unsymmetrical dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers. mdpi.com

The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Table 1: Representative Cyclocondensation for Pyrazole Synthesis

Hydrazine Derivative 1,3-Dicarbonyl Precursor Product Type Reference
Ethylhydrazine Ethynyl-substituted β-diketone 1-Ethyl-3-ethynyl-1H-pyrazole derivative mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single pot. nih.govbeilstein-journals.org These strategies combine three or more starting materials to construct the target molecule, where most of the atoms from the reactants are incorporated into the final product. mdpi.com For ethynylpyrazoles, an MCR could involve an alkyne-containing building block, a hydrazine, and other components that assemble to form the pyrazole ring. nih.gov

One such strategy could involve the in-situ formation of an α,β-unsaturated ketone from an aldehyde and a ketone, which then reacts with a hydrazine in a Michael addition-cyclization sequence. If the ketone precursor contains an ethynyl moiety, this can be incorporated into the final pyrazole structure. The advantages of MCRs include operational simplicity and the ability to generate diverse libraries of compounds from readily available starting materials. beilstein-journals.orgacs.org

[3+2] Cycloaddition Reactions for Pyrazole Core Construction

[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.netnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile, which in this context is typically an alkyne or an alkyne derivative.

Reactions Involving Diazo Compounds and Alkynes

The reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a direct and effective method for pyrazole synthesis. researchgate.netrsc.org To obtain 1-Ethyl-3-ethynyl-1H-pyrazole, this reaction is less direct, as the N-ethyl group is not part of the diazo compound. However, this method is excellent for synthesizing pyrazoles that can be later N-alkylated. The cycloaddition of a diazo compound with an ethynyl-substituted alkyne provides a route to pyrazoles bearing an ethynyl group. organic-chemistry.org

These reactions can often be performed under thermal conditions and without a catalyst. researchgate.net The regioselectivity of the cycloaddition is a key consideration, influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. researchgate.netorganic-chemistry.org

Table 2: Examples of [3+2] Cycloaddition with Diazo Compounds

Diazo Compound Alkyne Catalyst/Conditions Product Type Reference
Ethyl diazoacetate Phenylacetylene Heat Ethyl 5-phenyl-1H-pyrazole-3-carboxylate researchgate.net
Tosylhydrazone (in situ diazo generation) Terminal Alkynes Base 3,5-Disubstituted-1H-pyrazoles organic-chemistry.org

Nitrilimine-Alkyne Cycloadditions

Nitrilimines, which are typically generated in situ from hydrazonoyl halides in the presence of a base, are another class of 1,3-dipoles used for pyrazole synthesis. nih.gov Their reaction with alkynes, known as the Huisgen cyclization, provides a regioselective route to polysubstituted pyrazoles. nih.govresearchgate.net The reaction of a nitrilimine derived from an N-ethyl hydrazide precursor with an ethynyl-substituted dipolarophile would be a potential, though complex, route to the target compound. More commonly, a C-phenyl nitrilimine is reacted with an alkyne, leading to a 1,3-diphenylpyrazole derivative. The use of alkyne surrogates, such as haloalkenes that eliminate HX in situ, can also be employed to control regioselectivity. nih.gov

Metal-Catalyzed Cross-Coupling for Ethynyl Introduction and Diversification

Perhaps the most versatile and widely applied strategy for synthesizing 3-ethynylpyrazoles involves the introduction of the ethynyl group onto a pre-formed pyrazole ring using metal-catalyzed cross-coupling reactions. researchgate.net This approach separates the construction of the pyrazole core from the introduction of the sensitive ethynyl functionality.

The Sonogashira coupling reaction is the premier method for this transformation. wikipedia.orglibretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For the synthesis of 1-Ethyl-3-ethynyl-1H-pyrazole, the strategy would involve:

Synthesis of a 1-ethyl-3-halo-1H-pyrazole (e.g., 1-ethyl-3-iodo-1H-pyrazole). This can be achieved through the cyclization methods described above followed by halogenation, or by direct synthesis from halogenated precursors.

Sonogashira coupling of the halopyrazole with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), which serves as a protected form of acetylene.

Deprotection of the silyl (B83357) group (e.g., using a fluoride (B91410) source or base) to yield the terminal alkyne.

This method is highly reliable and tolerates a wide range of functional groups, making it a powerful tool for the late-stage functionalization and diversification of pyrazole derivatives. wikipedia.orgarkat-usa.org

Table 3: Sonogashira Coupling for Ethynylpyrazole Synthesis

Pyrazole Substrate Alkyne Partner Catalyst System Base/Solvent Product Reference
1-Ethyl-3-iodo-1H-pyrazole Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF 1-Ethyl-3-(trimethylsilylethynyl)-1H-pyrazole arkat-usa.org
4-Iodo-1H-pyrazole derivative Phenylacetylene Pd(PPh₃)₄ / CuI Et₃N 4-(Phenylethynyl)-1H-pyrazole derivative researchgate.net

Sonogashira Coupling Reactions for 3-Ethynyl Functionalization

The Sonogashira coupling reaction is a cornerstone for the synthesis of 1-ethyl-3-ethynyl-1H-pyrazole and related derivatives. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, facilitated by a palladium catalyst and a copper(I) co-catalyst. wikipedia.org For the synthesis of the target molecule, the strategy involves the coupling of a 3-halo-1-ethyl-1H-pyrazole (typically 3-iodo or 3-bromo) with a suitable alkyne, such as trimethylsilylacetylene, which can be deprotected in a subsequent step.

The reaction is highly effective but often requires the pyrazole's N-H group to be protected if the ethyl group is not already in place, as the pyrazole ring itself can act as a ligand for the transition metal, impeding the catalytic cycle. umich.eduresearchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and purity.

Table 1: Representative Conditions for Sonogashira Coupling on Pyrazole Substrates

Catalyst Co-catalyst Base Solvent Temperature Yield Reference
PdCl₂(PPh₃)₂ CuI Et₃N THF Room Temp. High researchgate.net
Pd₂(dba)₃ CuI Cs₂CO₃ Dioxane 60 °C Good nih.gov

This table is generated based on typical conditions reported for Sonogashira reactions on heterocyclic systems.

Palladium-Catalyzed C-C Bond Formation Strategies

Palladium catalysts are pivotal in modern organic synthesis for their ability to form C-C bonds with high selectivity and functional group tolerance under mild conditions. rsc.org Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling methods, such as the Suzuki-Miyaura coupling, are instrumental in creating complex pyrazole derivatives which could be precursors to ethynylated products. rsc.org For instance, a 3-halopyrazole can be coupled with a boronic acid derivative to introduce a variety of substituents. rsc.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-halopyrazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. dntb.gov.ua

This versatility allows for the strategic functionalization of the pyrazole ring before or after the introduction of the N-ethyl group.

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for Sonogashira-type reactions, concerns about its cost and toxicity have prompted research into alternatives. Nickel has emerged as a viable substitute due to its abundance and high catalytic activity. kit.edu

Nickel-Catalyzed Coupling: Nickel complexes, both homogeneous and heterogeneous, have been successfully employed to catalyze the coupling of terminal alkynes with aryl halides. kit.edursc.org These reactions often proceed under conditions similar to their palladium-catalyzed counterparts and can be effective for coupling with less reactive halides like aryl chlorides. Ultrafine nickel(0) powder has also been demonstrated as an effective catalyst for Sonogashira couplings. acs.org

Gold-Catalyzed Coupling: In some instances, gold has been used as a heterogeneous catalyst. For example, gold nanoparticles supported on cerium oxide (Au/CeO₂) have been shown to catalyze the coupling of iodobenzene (B50100) and phenylacetylene, suggesting its potential applicability in pyrazole chemistry. wikipedia.org

Strategic Protecting Group Chemistry for 1H-Pyrazole N-Substituents

The presence of an acidic proton on the pyrazole nitrogen can interfere with many synthetic transformations, including metallation and cross-coupling reactions. Therefore, managing the N-substituent is critical. This involves either the direct synthesis with the desired substituent or the use of a temporary protecting group.

Application of N-Ethyl Protection Strategies

In the target molecule, the N-ethyl group is a permanent feature. Its introduction can be achieved through two primary routes:

Direct Synthesis: The pyrazole ring can be constructed using an ethyl-substituted hydrazine. For example, the Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with ethylhydrazine, which directly incorporates the N-ethyl group into the final pyrazole ring. acs.org

N-Alkylation: A pre-formed 3-substituted pyrazole can be alkylated on the nitrogen atom. This reaction, however, presents a regioselectivity challenge, as it can produce both N-1 and N-2 alkylated isomers. The reaction of a 3-substituted pyrazole with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base like potassium carbonate (K₂CO₃) can lead to a mixture of products. thieme-connect.com The ratio of these isomers is influenced by the steric and electronic nature of the substituent at the C-3 position and the reaction conditions. thieme-connect.comarkat-usa.org Magnesium-catalyzed alkylation has been shown to provide high regioselectivity for N-2 alkylation in certain cases.

Methodologies for N-H Pyrazole Protection and Deprotection

When a temporary protecting group is needed to perform reactions on other parts of the pyrazole molecule (like a Sonogashira coupling at C-3) before N-ethylation, several strategies are available. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting the rest of the molecule.

Common protecting groups for the pyrazole N-H include:

Ethoxyethyl (EtOEt): This group can be introduced by reacting the pyrazole with ethyl vinyl ether under acidic conditions. researchgate.net It is stable during cross-coupling reactions and can be removed under mild acidic conditions. umich.edu

Tetrahydropyranyl (THP): Similar to EtOEt, the THP group is installed using dihydropyran and an acid catalyst. It provides good stability and is also removed with acid.

tert-Butoxycarbonyl (Boc): The Boc group is attached using di-tert-butyl dicarbonate (B1257347) (Boc₂O). While widely used, it has shown lower stability in the presence of organolithium reagents. umich.eduresearchgate.net Deprotection can be achieved under acidic conditions or, in some cases, with sodium borohydride (B1222165) in ethanol.

The selection of a protecting group is strategic and depends on the planned synthetic route and the compatibility of the group with subsequent reaction steps.

Table 2: Common N-H Protecting Groups for Pyrazoles

Protecting Group Introduction Reagent Deprotection Condition Reference
Ethoxyethyl (EtOEt) Ethyl vinyl ether, TFA Mild acid (e.g., HCl) researchgate.net
Tetrahydropyranyl (THP) Dihydropyran, acid catalyst Mild acid

Functionalization and Derivatization Strategies of the 1 Ethyl 3 Ethynyl 1h Pyrazole Scaffold

Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. In N-substituted pyrazoles, such as 1-Ethyl-3-ethynyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible site, thus representing the primary target for electrophiles.

Halogenation: The introduction of halogen atoms at the C4 position can be achieved using standard halogenating agents. For instance, bromination and iodination can be accomplished electrochemically or by using reagents like N-bromosuccinimide (NBS) or molecular iodine. nih.govdntb.gov.uaacs.org The oxidative halogenation of pyrazoles using sodium halide salts in the presence of an oxidizing agent like Oxone® provides a mild and environmentally compatible method for producing 4-halopyrazoles. dntb.gov.ua These halogenated intermediates are valuable for further diversification, particularly through palladium-catalyzed cross-coupling reactions.

Nitration: Nitration of the pyrazole ring introduces a versatile nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group. Direct nitration of pyrazoles typically occurs at the C4 position using a mixture of nitric acid and sulfuric acid. nih.gov However, the reaction can sometimes lead to N-nitration, where the nitro group attaches to one of the ring nitrogens. These N-nitropyrazole intermediates can then rearrange under thermal or acidic conditions to yield C-nitrated products, primarily 4-nitropyrazoles. nih.govnih.gov For steroids fused to a pyrazole ring, chemoselective methods have been developed to achieve either O-nitration of a hydroxy group on the steroid or N-nitration on the pyrazole ring, depending on the conditions. scispace.com

Nucleophilic aromatic substitution on the pyrazole ring is generally challenging due to the ring's inherent electron-rich nature. Such reactions typically require the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups, which are not intrinsically present on the 1-Ethyl-3-ethynyl-1H-pyrazole scaffold.

Transformations of the Ethynyl (B1212043) Group

The terminal ethynyl group at the C3 position is the most reactive site for the derivatization of 1-Ethyl-3-ethynyl-1H-pyrazole. Its transformations provide powerful tools for molecular construction, including cycloadditions and carbon-carbon bond-forming reactions.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.govwikipedia.org This reaction is highly valued for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govrsc.org The terminal alkyne of 1-Ethyl-3-ethynyl-1H-pyrazole serves as an excellent substrate for CuAAC, reacting with various organic azides to form a stable triazole linker. This strategy is widely used to conjugate the pyrazole moiety to other molecules, including biomolecules, polymers, and other heterocyclic systems. nih.govresearchgate.net The resulting pyrazolyl-triazole hybrids are of significant interest in medicinal chemistry. mdpi.com

The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. frontiersin.org

Alkyne SubstrateAzide PartnerCatalyst SystemProduct
1-Ethyl-3-ethynyl-1H-pyrazoleBenzyl azideCuSO₄·5H₂O, Sodium Ascorbate1-Benzyl-4-(1-ethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
1-Ethyl-3-ethynyl-1H-pyrazolePhenyl azideCuI4-(1-Ethyl-1H-pyrazol-3-yl)-1-phenyl-1H-1,2,3-triazole
1-Ethyl-3-ethynyl-1H-pyrazole1-Azido-4-methylbenzene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂1-(4-Methylphenyl)-4-(1-ethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole
1-Ethyl-3-ethynyl-1H-pyrazoleEthyl 2-azidoacetateCuSO₄·5H₂O, Sodium AscorbateEthyl 2-(4-(1-ethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-1-yl)acetate

This table presents representative CuAAC reactions based on established methodologies. nih.gov

Hydration and Cyclization Reactions of the Alkyne

Beyond cycloadditions, the ethynyl group can undergo various other transformations.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming C(sp)-C(sp²) bonds. wikipedia.orgorganic-chemistry.orglibretexts.org It allows the coupling of 1-Ethyl-3-ethynyl-1H-pyrazole with a wide variety of aryl or vinyl halides. This reaction provides direct access to 3-(arylethynyl) or 3-(vinylethynyl) pyrazole derivatives, significantly expanding the structural complexity of the scaffold under mild conditions. wikipedia.orgbeilstein-journals.org

Alkyne SubstrateHalide PartnerCatalyst SystemProduct
1-Ethyl-3-ethynyl-1H-pyrazoleIodobenzene (B50100)Pd(PPh₃)₄, CuI, Et₃N1-Ethyl-3-(phenylethynyl)-1H-pyrazole
1-Ethyl-3-ethynyl-1H-pyrazole4-BromopyridinePdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃3-((4-Pyridinyl)ethynyl)-1-ethyl-1H-pyrazole
1-Ethyl-3-ethynyl-1H-pyrazoleVinyl bromidePd(PPh₃)₄, CuI, Et₂NH1-Ethyl-3-(but-1-en-3-ynyl)-1H-pyrazole

This table illustrates potential Sonogashira coupling reactions based on standard protocols. libretexts.orghes-so.ch

Hydration: The hydration of the terminal alkyne can lead to the formation of a carbonyl group. Under Markovnikov conditions, typically using aqueous acid with a mercury(II) salt catalyst, the alkyne would hydrate (B1144303) to form 3-acetyl-1-ethyl-1H-pyrazole.

Cyclization Reactions: The ethynyl group can act as a building block for the construction of fused ring systems. For example, condensation of enynones with arylhydrazines can lead to the selective formation of styrylpyrazoles. rsc.org Similarly, the reaction of 5-aminopyrazoles with acetylenic esters is a well-established route to pyrazolo[1,5-a]pyrimidines, highlighting the utility of the ethynyl group in heterocycle synthesis. bme.hu

Modifications at the N1-Ethyl Position

The N1-ethyl group is generally stable and less reactive compared to the pyrazole ring and the ethynyl group. Direct functionalization of the ethyl group is challenging and typically requires harsh conditions, such as free-radical reactions, which may lack selectivity.

A more strategic approach involves the initial synthesis of a functionalized N-alkyl pyrazole. For instance, using a haloalkane like 1-bromo-2-chloroethane (B52838) for the initial N-alkylation of 3-ethynyl-1H-pyrazole would yield an N-(2-chloroethyl) derivative. This terminal halide provides a reactive handle for subsequent nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., azides, amines, thiols) at the terminus of the N-alkyl chain. While this modifies the synthesis rather than the final compound, it represents the most practical strategy for achieving functional diversity at this position. Regioselective N1-alkylation of pyrazoles is a well-studied area, ensuring that such precursors can be synthesized efficiently. researchgate.net

Synthesis of Fused Pyrazole Systems Incorporating 1-Ethyl-3-ethynyl-1H-pyrazole

The 1-Ethyl-3-ethynyl-1H-pyrazole scaffold is a valuable precursor for creating fused heterocyclic systems, which are prominent in medicinal chemistry. nih.govorganic-chemistry.org A primary strategy involves the reaction of a bifunctional pyrazole with a suitable cyclization partner.

One of the most common fused systems derived from pyrazoles is the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The synthesis of these structures can be achieved by reacting 5-aminopyrazoles with compounds containing a 1,3-dielectrophilic character, such as β-dicarbonyl compounds or their synthetic equivalents. bme.huresearchgate.net In the context of 1-Ethyl-3-ethynyl-1H-pyrazole, a plausible synthetic route would involve its conversion into a β-ketoester or a related intermediate. This intermediate could then react with an amino-substituted heterocycle, such as 3-amino-1,2,4-triazole, to yield a fused bicyclic system.

Alternatively, an intramolecular cycloaddition approach can be employed. For instance, a functional group can be introduced at the N1-position that is capable of reacting with the C3-ethynyl group. A reported transition-metal-free method involves the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones to construct fused polycyclic pyrazoles. researchgate.net Adapting this strategy would involve synthesizing a pyrazole with a tosylhydrazone-containing substituent at the N1-position, which could then undergo base-mediated cyclization onto the ethynyl group to form a dihydropyrazolo-fused system.

Structure Activity Relationship Sar Studies of 1 Ethyl 3 Ethynyl 1h Pyrazole Analogs

Positional and Substituent Effects on Molecular Recognition

The molecular recognition of 1-ethyl-3-ethynyl-1H-pyrazole analogs by their biological targets is highly dependent on the nature and position of substituents on the pyrazole (B372694) ring. The pyrazole core itself is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.govnih.gov

The N1-ethyl group plays a crucial role in modulating the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. While larger alkyl or aryl groups at the N1 position can enhance potency in some cases, they can also introduce steric hindrance or unfavorable metabolic pathways. The ethyl group in 1-ethyl-3-ethynyl-1H-pyrazole represents a balance, providing sufficient lipophilicity for cell permeability without excessive bulk.

The C3-ethynyl group is a key pharmacophoric feature, often involved in critical interactions within the active site of target proteins. This small, rigid, and electron-rich group can act as a hydrogen bond acceptor or participate in π-stacking interactions. In the context of kinase inhibition, the ethynyl (B1212043) moiety can form crucial hydrogen bonds with hinge region residues of the ATP binding pocket.

Substituents at other positions of the pyrazole ring, such as C4 and C5, can also significantly influence molecular recognition. For instance, the introduction of small, hydrophobic groups at the C5 position can enhance binding affinity by occupying hydrophobic pockets within the target protein. Conversely, bulky substituents at the C4 position can be detrimental to activity due to steric clashes.

Conformational Analysis and its Implications for Ligand-Target Interactions

Computational studies, including molecular docking and dynamics simulations, have been instrumental in elucidating the preferred binding conformations of pyrazole derivatives. These studies have shown that the pyrazole ring often adopts a specific orientation to maximize interactions with key amino acid residues. The flexibility of the N1-ethyl group allows it to adopt various conformations to fit into hydrophobic pockets, while the rigidity of the C3-ethynyl group helps to properly orient the molecule for optimal binding.

The planarity of the pyrazole ring is also important for establishing effective π-π stacking interactions with aromatic residues in the binding site. Any distortion from planarity can weaken these interactions and reduce inhibitory potency.

Modulation of Biological Target Inhibition through Structural Variation

Structural modifications to the 1-ethyl-3-ethynyl-1H-pyrazole scaffold have been shown to modulate its inhibitory activity against a range of biological targets, most notably kinases and PARP.

Kinase Inhibition Mechanisms (e.g., PI3K, PDK1, mTOR)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Pyrazole-based compounds have been extensively investigated as inhibitors of key kinases in this pathway.

A series of 3-ethynyl-1H-indazoles, which are structurally related to 1-ethyl-3-ethynyl-1H-pyrazole, have been shown to exhibit low micromolar inhibition against PI3K, PDK1, and mTOR. The ethynyl group in these compounds is crucial for their activity, likely by forming a hydrogen bond with the hinge region of the kinase domain.

The N1-substituent on the pyrazole ring also plays a significant role in determining the potency and selectivity of kinase inhibition. While specific data for the N1-ethyl group in this context is limited, studies on related pyrazole inhibitors suggest that small alkyl groups at this position are generally well-tolerated and can contribute to favorable pharmacokinetic properties.

The following table summarizes the inhibitory activities of some pyrazole-based compounds against kinases in the PI3K pathway.

CompoundTarget KinaseIC50 (µM)
3-Ethynyl-1H-indazole analog 1PI3Kα5.2
3-Ethynyl-1H-indazole analog 1PDK13.8
3-Ethynyl-1H-indazole analog 1mTOR8.7
3-Ethynyl-1H-indazole analog 2PI3Kα2.1
3-Ethynyl-1H-indazole analog 2PDK11.5
3-Ethynyl-1H-indazole analog 2mTOR4.3

Engagement with Other Specific Protein Binding Pockets (e.g., PARP)

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. nih.gov The pyrazole scaffold has been incorporated into the design of potent PARP inhibitors.

The following table presents the PARP inhibitory activity of a benzofuran-pyrazole derivative.

CompoundTargetIC50 (nM)
Benzofuran-pyrazole derivativePARP-1 (in MCF-7 cells)40
Benzofuran-pyrazole derivativePARP-1 (in MDA-MB-231 cells)60

Structure-Based Design Principles for 1-Ethyl-3-ethynyl-1H-pyrazole Derivatives

The development of potent and selective inhibitors based on the 1-ethyl-3-ethynyl-1H-pyrazole scaffold relies heavily on structure-based design principles. This approach utilizes the three-dimensional structural information of the target protein to guide the design of complementary ligands.

Key principles for the design of 1-ethyl-3-ethynyl-1H-pyrazole derivatives include:

Hinge Binding: The pyrazole nitrogen atoms and the ethynyl group are critical for forming hydrogen bonds with the hinge region of kinases, a common feature of ATP-competitive inhibitors. nih.gov

Hydrophobic Pocket Occupancy: The N1-ethyl group and other hydrophobic substituents can be tailored to fit into specific hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

Exploitation of Unique Structural Features: The design process should aim to exploit unique structural features of the target's active site to achieve selectivity over other related proteins.

Optimization of Physicochemical Properties: Modifications to the scaffold should be made to optimize drug-like properties such as solubility, permeability, and metabolic stability.

Computational and Theoretical Investigations of 1 Ethyl 3 Ethynyl 1h Pyrazole

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry and toxicology to establish a mathematical correlation between the chemical structure of a compound and its biological activity. At present, specific QSAR studies focusing exclusively on 1-Ethyl-3-ethynyl-1H-pyrazole are not available in the public domain. Research in this area has predominantly centered on broader classes of pyrazole (B372694) derivatives, investigating their potential as hypoglycemic, anti-inflammatory, anticancer, and antimicrobial agents.

While direct QSAR models for 1-Ethyl-3-ethynyl-1H-pyrazole have not been developed, the methodologies used for other pyrazole derivatives provide a framework for how such an analysis could be approached. These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Table 1: Examples of Molecular Descriptor Classes Used in Pyrazole QSAR Studies

Descriptor ClassExamples of DescriptorsInformation Encoded
Topological Molecular Connectivity Indices, Wiener IndexAtomic arrangement and branching of the molecular skeleton.
Electronic Dipole Moment, HOMO/LUMO energiesDistribution of electrons and reactivity.
Steric Molar Refractivity, van der Waals volumeSize and shape of the molecule.
Hydrophobic LogPLipophilicity and partitioning between aqueous and lipid phases.

In a hypothetical QSAR study of 1-Ethyl-3-ethynyl-1H-pyrazole and its analogs, these descriptors would be calculated for a series of related compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be used to generate a mathematical equation that relates the descriptors to the observed activity.

Table 2: Hypothetical QSAR Model for a Series of Pyrazole Derivatives

CompoundBiological Activity (IC50, µM)LogPDipole Moment (Debye)Molar Refractivity
Analog 12.51.83.245.6
Analog 25.12.32.950.1
Analog 31.81.53.543.2
Analog 48.72.92.555.8

The resulting QSAR model would allow for the prediction of the biological activity of new, unsynthesized derivatives of 1-Ethyl-3-ethynyl-1H-pyrazole. This predictive capability is a valuable tool in drug discovery, as it can help to prioritize the synthesis of compounds with the highest potential for desired biological effects, thereby saving time and resources.

The insights gained from the descriptor contributions in the QSAR model can also provide a deeper understanding of the structure-activity relationships. For instance, a positive coefficient for a descriptor like LogP might suggest that increasing the lipophilicity of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the compound's efficacy.

While the specific QSAR landscape for 1-Ethyl-3-ethynyl-1H-pyrazole remains to be explored, the established principles and methodologies of QSAR modeling offer a clear path forward for future computational investigations of this and related compounds.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 3 Ethynyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 1-Ethyl-3-ethynyl-1H-pyrazole, a combination of 1H, 13C, and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals.

The 1H NMR spectrum of 1-Ethyl-3-ethynyl-1H-pyrazole is expected to show distinct signals for the ethyl group protons, the pyrazole (B372694) ring protons, and the acetylenic proton. The ethyl group would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. The two protons on the pyrazole ring would appear as doublets, and the terminal ethynyl (B1212043) proton would be a singlet.

The 13C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the two carbons of the ethynyl group. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. For substituted pyrazoles, the carbon atoms of the ring typically resonate in the range of 84.4–154.5 ppm mdpi.com. In a related indole-pyrazole hybrid, the signals for an ethynyl group were observed at 75.8 and 80.8 ppm mdpi.com.

To definitively assign these signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with their directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the molecular connectivity.

Table 1: Predicted 1H NMR Chemical Shifts for 1-Ethyl-3-ethynyl-1H-pyrazole

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazole H-4 ~6.3 d
Pyrazole H-5 ~7.5 d
Ethynyl-H ~3.1 s
Ethyl-CH2 ~4.2 q

Table 2: Predicted 13C NMR Chemical Shifts for 1-Ethyl-3-ethynyl-1H-pyrazole

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3 ~130
Pyrazole C-4 ~107
Pyrazole C-5 ~139
Ethynyl C-1 ~82
Ethynyl C-2 ~75
Ethyl-CH2 ~45

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. For 1-Ethyl-3-ethynyl-1H-pyrazole (C7H8N2), the calculated exact mass is approximately 120.07 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the ethyl group, the ethynyl group, or cleavage of the pyrazole ring. The fragmentation of the pyrazole ring can lead to the formation of various smaller charged fragments, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for 1-Ethyl-3-ethynyl-1H-pyrazole

m/z Predicted Fragment
120 [M]+ (Molecular Ion)
105 [M - CH3]+
91 [M - C2H5]+

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govnih.govthepharmajournal.com This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions. wikipedia.org To perform this analysis, a high-quality single crystal of 1-Ethyl-3-ethynyl-1H-pyrazole is required. wikipedia.org

If a suitable crystal is obtained, the X-ray diffraction data would reveal the planarity of the pyrazole ring and the geometry of the ethyl and ethynyl substituents. It would also show how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-stacking interactions that might be present. This information is crucial for understanding the solid-state properties of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and to study the vibrational modes of a molecule. For 1-Ethyl-3-ethynyl-1H-pyrazole, these techniques can confirm the presence of the key functional groups.

The IR spectrum would be expected to show a sharp absorption band around 3300 cm-1 corresponding to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker band in the region of 2100-2150 cm-1. The C-H stretching vibrations of the ethyl group and the pyrazole ring would be observed in the 2850-3150 cm-1 region. Vibrations associated with the pyrazole ring typically appear in the 1400-1600 cm-1 range.

Raman spectroscopy would also be useful, particularly for observing the C≡C triple bond, as this symmetric vibration often gives a strong Raman signal.

Table 4: Predicted IR and Raman Vibrational Frequencies for 1-Ethyl-3-ethynyl-1H-pyrazole

Functional Group Predicted Wavenumber (cm-1) Technique
Ethynyl C-H Stretch ~3300 IR, Raman
C-H Stretch (Aromatic/Ethyl) 2850-3150 IR, Raman
C≡C Stretch 2100-2150 IR, Raman

Applications and Emerging Roles of 1 Ethyl 3 Ethynyl 1h Pyrazole in Chemical Science

Utility as Precursors for Diverse Heterocyclic Scaffolds

The ethynyl (B1212043) group at the C3 position of the pyrazole (B372694) ring in 1-ethyl-3-ethynyl-1H-pyrazole serves as a versatile functional handle for the construction of a variety of more complex heterocyclic systems. The high reactivity of the carbon-carbon triple bond allows for its participation in numerous organic reactions, making it a valuable building block in synthetic chemistry.

One of the primary applications of ethynyl-pyrazoles is in cycloaddition reactions. For instance, they can react with azides to form triazole rings via the Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. This approach allows for the straightforward linkage of the pyrazole core to other molecular fragments, enabling the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the ethynyl moiety can undergo Sonogashira coupling reactions with aryl or vinyl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to synthesize extended π-conjugated systems incorporating the pyrazole ring. Such structures are of interest for their potential photophysical and electronic properties. While specific examples involving 1-ethyl-3-ethynyl-1H-pyrazole are not extensively documented in the literature, the reactivity of the ethynyl group is well-established for a range of substituted pyrazoles.

The synthesis of 1-ethyl-3-ethynyl-1H-pyrazole itself can be envisioned through a Sonogashira coupling of a suitable terminal alkyne with a 3-halo-1-ethyl-1H-pyrazole precursor. The general synthetic strategy for similar ethynyl-pyrazole derivatives often involves the protection of the pyrazole nitrogen, followed by halogenation at the C3 position, and subsequent coupling with an alkyne.

Exploration in Materials Science

The unique combination of a nitrogen-rich pyrazole ring and a rigid ethynyl group in 1-ethyl-3-ethynyl-1H-pyrazole suggests its potential utility in the field of materials science. The pyrazole moiety can act as a coordinating ligand for metal ions, while the ethynyl group provides a site for polymerization or for extending π-conjugation, which is crucial for developing materials with interesting optical and electronic properties.

Photophysical Properties and Luminescence Studies

The photophysical properties of pyrazole derivatives are an active area of research. The incorporation of an ethynyl group can significantly influence the absorption and emission characteristics of the molecule. The extended π-system resulting from the conjugation of the pyrazole ring with the triple bond can lead to shifts in the absorption and fluorescence spectra.

Interactive Data Table: General Photophysical Properties of Ethynyl-Aromatic Compounds

PropertyTypical Range/Observation
Absorption Maximum (λabs)Generally in the UV-Vis region, red-shifted with increased conjugation.
Emission Maximum (λem)Varies from blue to red depending on the extent of the π-system and substituents.
Quantum Yield (ΦF)Can be high, influenced by molecular rigidity and solvent polarity.
Stokes ShiftTypically moderate, but can be large in molecules with significant charge transfer character.

Organic Light-Emitting Diode (OLED) Applications

The structural features of 1-ethyl-3-ethynyl-1H-pyrazole make it a potential candidate for use in organic light-emitting diodes (OLEDs). The pyrazole core can serve as an electron-transporting or hole-blocking unit, while the ethynyl group can be used to tune the electronic properties and facilitate the formation of stable thin films.

Derivatives of pyrazole have been investigated as host materials for phosphorescent emitters in OLEDs, as well as blue-emitting fluorophores. The ability to modify the structure of 1-ethyl-3-ethynyl-1H-pyrazole, for example, through Sonogashira coupling to attach various aryl groups, would allow for the fine-tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of efficient OLED materials, as it determines the color of the emitted light and the efficiency of charge injection and transport within the device.

Development as Molecular Probes and Sensors

The pyrazole ring system is known to coordinate with various metal ions. This property, combined with the potential for the ethynyl group to participate in specific chemical reactions or to influence the photophysical properties upon binding of an analyte, makes 1-ethyl-3-ethynyl-1H-pyrazole an interesting scaffold for the development of molecular probes and sensors.

For instance, the fluorescence of an ethynyl-pyrazole derivative could be quenched or enhanced upon binding to a specific metal ion. This "turn-off" or "turn-on" response can be used for the sensitive and selective detection of that ion. The ethynyl group could also be functionalized with other recognition units to create sensors for anions or neutral molecules.

Ligand Design in Transition Metal Catalysis

Pyrazole-containing compounds are widely used as ligands in coordination chemistry and have found applications in transition metal catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex.

The presence of the ethynyl group in 1-ethyl-3-ethynyl-1H-pyrazole offers an additional site for coordination or for anchoring the ligand to a solid support. The π-system of the triple bond can also interact with metal centers. While the direct application of 1-ethyl-3-ethynyl-1H-pyrazole as a ligand in catalysis is not well-documented, the broader class of pyrazole-based ligands has been successfully employed in a range of catalytic transformations, including cross-coupling reactions, oxidation, and polymerization. The ethyl group on the nitrogen atom provides steric bulk and influences the solubility of the ligand and its metal complexes.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1-Ethyl-3-ethynyl-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, ethyl pyrazole derivatives are often synthesized by refluxing precursors like 3-phenyl-1H-pyrazole-5-carboxylate with alkylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile, using potassium carbonate as a base. Reaction optimization involves controlling temperature (e.g., reflux at 80°C), solvent choice, and stoichiometry . Purification via silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. For pyrazole derivatives, characteristic peaks include aromatic protons (δ 7.4–8.0 ppm) and ester carbonyl carbons (δ ~161 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding in structural confirmation .
  • IR Spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretches at ~2100–2260 cm⁻¹) .

Q. What safety protocols are recommended for handling 1-Ethyl-3-ethynyl-1H-pyrazole?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste Disposal : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for pyrazole derivatives?

  • Methodology :

  • Software Tools : Use SHELX for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Mercury’s packing similarity analysis helps identify structural motifs that may explain discrepancies .
  • Validation : Cross-check experimental data (e.g., bond lengths, angles) against databases like Cambridge Structural Database (CSD) to detect outliers .

Q. What strategies address contradictory biological activity data in pharmacological studies?

  • Methodology :

  • Dose-Response Analysis : Validate activity trends using multiple assays (e.g., glucose uptake, enzyme inhibition) at varying concentrations .
  • Metabolic Stability Tests : Assess compound stability in hepatocyte models to rule out false negatives from rapid degradation .
  • Computational Modeling : Use PubChem-derived data (e.g., LogP, hydrogen bond acceptors) to predict bioavailability and correlate with experimental results .

Q. How can computational tools predict reactivity or intermolecular interactions of 1-Ethyl-3-ethynyl-1H-pyrazole?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data .

Key Considerations for Data Interpretation

  • Synthetic Yield Variability : Contradictions in yield may arise from trace moisture in solvents or incomplete base activation. Use anhydrous solvents and monitor reaction progress via TLC .
  • Crystallographic Twinning : If SHELXL refinement fails, employ twin law analysis in PLATON or re-measure data at higher resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.